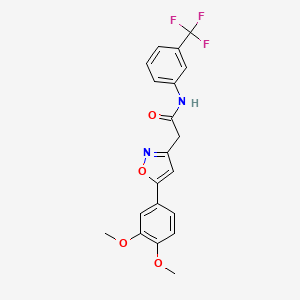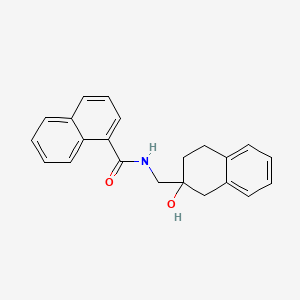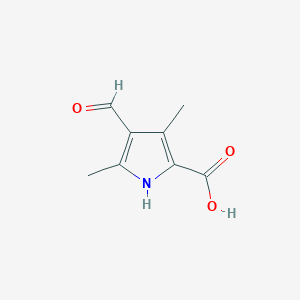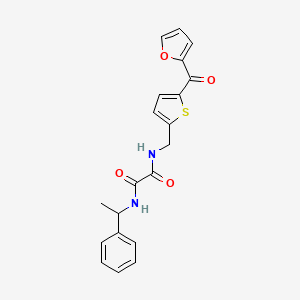
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is a specialty product for proteomics research . Its molecular formula is C12H15ClN2O3 . “C-[5-(3,4-Dimethoxy-phenyl)-isoxazol-3-yl]-methylamine” has a molecular formula of C12H14N2O3 .
Molecular Structure Analysis
The molecular weight of “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is 270.71 . The molecular weight of “C-[5-(3,4-Dimethoxy-phenyl)-isoxazol-3-yl]-methylamine” is 234.25 .Aplicaciones Científicas De Investigación
Isoxazole Derivatives as Chemotherapeutic Agents
Isoxazole derivatives have been recognized for their potential in chemotherapy, owing to their antiproliferative properties. A study synthesized several isoxazole derivatives and tested them for antiproliferative effects against cancer cell lines such as MCF7 (breast adenocarcinoma) and HeLa (cervical cancer). The lead compound, notably featuring a 3,4-dimethoxyphenyl and a thiophen-2-yl group on the isoxazole ring, demonstrated significant inhibition of cell proliferation. In MCF7 cells, this compound induced apoptosis and cell cycle arrest, showcasing its therapeutic potential against cancer. Moreover, in an in vivo study involving DMBA-induced mammary tumors in Sprague–Dawley rats, this derivative not only inhibited tumor growth but also downregulated estrogen receptor α (ERα), suggesting its relevance in breast cancer treatment due to its impact on hormone-sensitive pathways (Ananda et al., 2016).
Synthesis and Biological Evaluation of Isoxazole Derivatives
The synthesis and biological evaluation of novel isoxazole compounds, including those with antimicrobial and anti-inflammatory properties, are a significant area of research. One study focused on synthesizing 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives, which displayed potent antibacterial and antifungal activities against various pathogens. This indicates the potential of isoxazole derivatives in developing new antimicrobial agents (Shiv Kumar et al., 2012).
Antiproliferative and COX-2 Inhibitory Activities
Another study synthesized 4,5-diphenyl-4-isoxazolines with various substituents to evaluate their analgesic, anti-inflammatory, and selective cyclooxygenase-2 (COX-2) inhibitory activities. The study found that certain derivatives exhibited excellent analgesic and anti-inflammatory activities and were potent, selective COX-2 inhibitors, highlighting their therapeutic potential in managing pain and inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors (Habeeb et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-27-16-7-6-12(8-18(16)28-2)17-10-15(25-29-17)11-19(26)24-14-5-3-4-13(9-14)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISGMCXMHIRLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2848765.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide](/img/structure/B2848766.png)
![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2848767.png)
![N-(2,4-difluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2848768.png)




![N-(3-(1H-imidazol-1-yl)propyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848775.png)

![1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2848780.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide](/img/structure/B2848781.png)
![2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2848785.png)
![2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2848788.png)